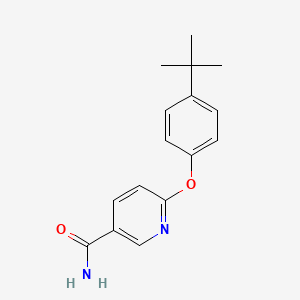
6-(4-tert-butylphenoxy)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-(4-tert-butylphenoxy)pyridine-3-carboxamide typically involves the reaction of 4-(Tert-butyl)phenol with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nicotinoyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
6-(4-tert-butylphenoxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
科学的研究の応用
6-(4-tert-butylphenoxy)pyridine-3-carboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(4-tert-butylphenoxy)pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
6-(4-tert-butylphenoxy)pyridine-3-carboxamide can be compared with other similar compounds such as:
6-[4-(Tert-butyl)phenoxy]pyridine-3-carboxamide: This compound has a similar structure but differs in the position of the functional groups.
3-Pyridinecarboxamide, 6-[4-(1,1-dimethylethyl)phenoxy]-: Another structurally related compound with slight variations in the substituents.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
生物活性
6-(4-tert-butylphenoxy)pyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol. Its structure features a pyridine ring substituted at the 3-position with a carboxamide group and at the 6-position with a 4-tert-butylphenoxy group. This unique arrangement is believed to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Protein-Protein Interactions : The compound acts as an inhibitor of protein-protein interactions, particularly disrupting the assembly of the NOTCH transcription complex, which plays a critical role in cellular processes such as differentiation and proliferation.
- Enzyme Modulation : The presence of the carboxamide group allows for hydrogen bonding with target proteins, while the tert-butylphenoxy group enhances lipophilicity and membrane permeability, potentially modulating enzyme activities.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. For instance, similar pyridine derivatives have shown inhibition rates against Escherichia coli and other pathogens .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, contributing to its potential therapeutic applications in treating inflammatory diseases.
- Antitumor Potential : The disruption of NOTCH signaling pathways suggests that this compound may have applications in cancer therapy, particularly in targeting cancers associated with aberrant NOTCH signaling.
Research Findings and Case Studies
A review of recent studies reveals various findings related to the biological activity of this compound:
特性
IUPAC Name |
6-(4-tert-butylphenoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)12-5-7-13(8-6-12)20-14-9-4-11(10-18-14)15(17)19/h4-10H,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTUOOHPVFBBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














